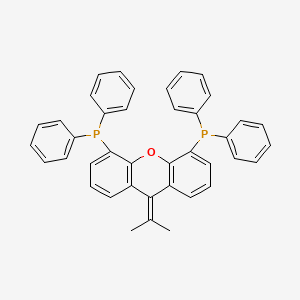
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound features a xanthene core substituted with diphenylphosphine groups, making it a valuable ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of a base such as sodium hydride to deprotonate the xanthene derivative, followed by the addition of diphenylphosphine chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Substitution: It can participate in substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Coordination: The compound acts as a ligand, forming coordination complexes with various metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted xanthene derivatives.
Coordination: Metal-ligand complexes.
Chemistry:
Catalysis: The compound is used as a ligand in homogeneous catalysis, facilitating various organic transformations.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their electronic and structural properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its metal complexes are explored for potential therapeutic applications, including anticancer properties.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide): An oxidized form of the compound with different reactivity.
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine sulfide): A sulfur analog with distinct properties.
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine chloride): A chlorinated derivative used in different synthetic applications.
Uniqueness: (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and coordination chemistry. Its structural features also allow for easy modification, enabling the synthesis of various derivatives with tailored properties.
Eigenschaften
Molekularformel |
C40H32OP2 |
|---|---|
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
(5-diphenylphosphanyl-9-propan-2-ylidenexanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H32OP2/c1-29(2)38-34-25-15-27-36(42(30-17-7-3-8-18-30)31-19-9-4-10-20-31)39(34)41-40-35(38)26-16-28-37(40)43(32-21-11-5-12-22-32)33-23-13-6-14-24-33/h3-28H,1-2H3 |
InChI-Schlüssel |
YGNONKVWJUJCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




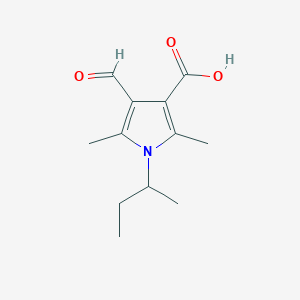


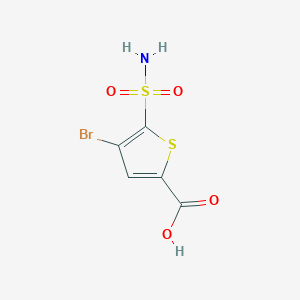

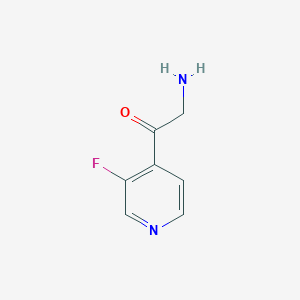
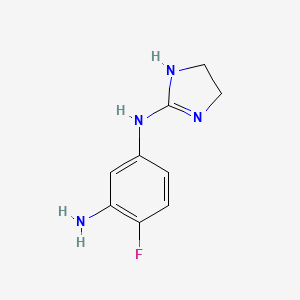
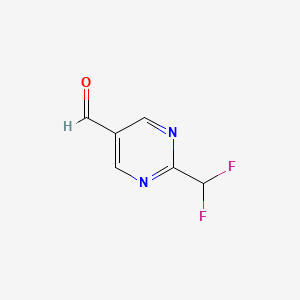

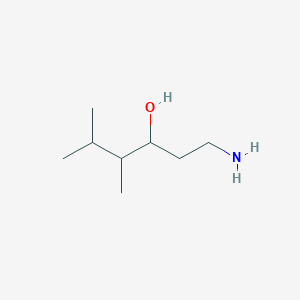
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)

